molecular formula C21H18N2O4 B1245609 Diflomotecan CAS No. 186669-19-2

Diflomotecan

货号 B1245609
CAS 编号: 186669-19-2
分子量: 362.4 g/mol
InChI 键: PAEZRCINULFAGO-OAQYLSRUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diflomotecan, also known as BN80905, is a chemotherapeutic agent that is a topoisomerase inhibitor (Top1). It differs from other camptothecin-based Top1 inhibitors like topotecan in having a 7-membered E-ring. The oxepan-2-one ring in the homocamptothecin analogues is more stable in plasma compared to the 6-membered lactone in camptothecin .


Synthesis Analysis

Diflomotecan is an E-ring modified camptothecin analogue that possesses greater lactone stability in plasma compared with other topoisomerase I inhibitors . The pharmacokinetics of diflomotecan were linear over the dose range studied . Systemic exposure correlated with the fall in WBC counts .


Molecular Structure Analysis

Diflomotecan is a small molecule drug with the molecular formula C21H16F2N2O4 . It has a 7-membered E-ring, which differentiates it from other camptothecin-based Top1 inhibitors .


Chemical Reactions Analysis

There is some evidence linking variant ABCG2 alleles to altered drug exposure of diflomotecan, suggesting that inter-individual variability in substrate drug effects might be influenced, in part, by ABCG2 .


Physical And Chemical Properties Analysis

Diflomotecan is a small molecule drug with the molecular formula C21H16F2N2O4. The average mass is 398.359 Da and the monoisotopic mass is 398.107819 Da .

科学研究应用

1. Diflomotecan as a Promising Cancer Therapy Agent Diflomotecan, classified as a 10,11-difluoro-homocamptothecin, is identified as a new class of topoisomerase I inhibitors. This compound exhibits enhanced plasma stability and superior preclinical anti-tumor activity compared to established camptothecins like irinotecan and topotecan. Being the first homocamptothecin to enter clinical studies, diflomotecan demonstrates primarily hematological toxicity but lesser gastrointestinal toxicity compared to other topoisomerase I inhibitors. It possesses high oral bioavailability, making it a convenient option for phase II testing due to its tolerability and protracted exposure mimicry (Kroep & Gelderblom, 2009).

2. Clinical Trial Insights and Pharmacokinetics A multicentre phase I study showed that diflomotecan has acceptable toxicity levels at certain dose levels, and its pharmacokinetic analysis indicated neither time nor dose dependency in principal parameters. This study also highlighted significant interpatient variability in pharmacokinetics at all dose levels. Notably, an objective response was observed in a patient previously treated with irinotecan (Scott et al., 2006).

3. Comparative Analysis of Administration Routes Research comparing different administration methods of diflomotecan, including intravenous and oral routes, revealed a variable pharmacokinetic profile. The study suggested that alternative oral dosing schedules of diflomotecan may have a more predictable pharmacokinetic and safety profile, advocating for their selection in future Phase II clinical trials (Graham et al., 2009).

4. Homocamptothecins and Diflomotecan's Role Homocamptothecins, including diflomotecan, represent a new generation of antitumor agents targeting DNA topoisomerase I. Diflomotecan has shown to be highly efficient in inhibiting the growth of specific cancer cells, particularly colon and prostate cancers. Its promising efficacy in clinical testing makes it a notable member of the 'tecan' family of drugs (Bailly, 2003).

安全和危害

Diflomotecan is primarily associated with hematological toxicity. Some patients experienced alopecia, mild gastrointestinal toxicity, and fatigue . Precautions for safe handling include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation .

未来方向

Diflomotecan was the first homocamptothecin to enter clinical trials and is currently in phase I for treating patients with sensitive small cell lung cancer (SCLC) . The recommended oral diflomotecan dose for Phase II studies is 0.27 mg/day × 5 every 3 weeks . This regimen is convenient and generally well tolerated with a favorable pharmacokinetic profile and high but variable bioavailability .

属性

IUPAC Name

(20R)-20-ethyl-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2,4,6,8,10,15(21)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-2-21(26)9-18(24)27-11-14-15(21)8-17-19-13(10-23(17)20(14)25)7-12-5-3-4-6-16(12)22-19/h3-8,26H,2,9-11H2,1H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEZRCINULFAGO-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)OCC2=C1C=C3C4=NC5=CC=CC=C5C=C4CN3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(CC(=O)OCC2=C1C=C3C4=NC5=CC=CC=C5C=C4CN3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homocamptothecin

CAS RN

186669-19-2
Record name E-Homocamptothecin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186669192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-HOMOCAMPTOTHECIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B3LFU8GLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diflomotecan
Reactant of Route 2
Diflomotecan
Reactant of Route 3
Diflomotecan
Reactant of Route 4
Reactant of Route 4
Diflomotecan
Reactant of Route 5
Diflomotecan
Reactant of Route 6
Diflomotecan

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。